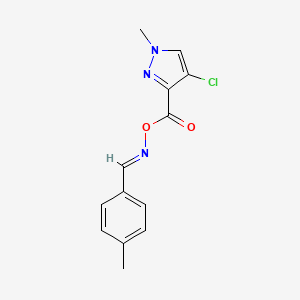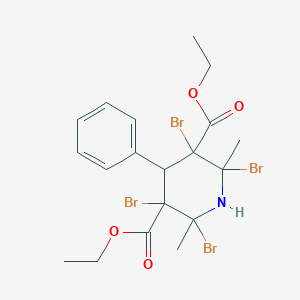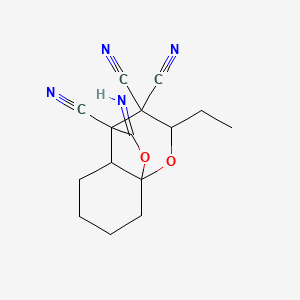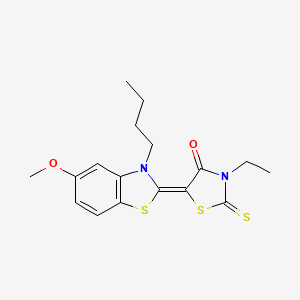
4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime is an organic compound that combines the structural features of 4-methylbenzaldehyde and a pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime typically involves the following steps:
Formation of 4-Methylbenzaldehyde: This can be prepared from the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions.
Synthesis of the Pyrazole Derivative: The pyrazole derivative can be synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.
Formation of the Oxime: The final step involves the reaction of 4-Methylbenzaldehyde with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in 4-Methylbenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzylamine.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a biochemical probe for studying enzyme mechanisms.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: A simpler aldehyde with similar structural features.
4-Chloro-1-methyl-1H-pyrazole: A pyrazole derivative with similar functional groups.
Uniqueness
4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime is unique due to the combination of the aldehyde, oxime, and pyrazole functionalities in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that simpler compounds cannot.
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
[(E)-(4-methylphenyl)methylideneamino] 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-9-3-5-10(6-4-9)7-15-19-13(18)12-11(14)8-17(2)16-12/h3-8H,1-2H3/b15-7+ |
InChI Key |
JHDGRKYNHUDGQA-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/OC(=O)C2=NN(C=C2Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NOC(=O)C2=NN(C=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11094807.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B11094816.png)
![N-[(2E)-3-Allyl-4-biphenyl-4-YL-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)aniline](/img/structure/B11094820.png)
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide](/img/structure/B11094828.png)
![2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11094846.png)

![2-Amino-6-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11094852.png)

![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11094863.png)
![Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-](/img/structure/B11094868.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)
![4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11094893.png)


